molecular formula C24H22N2O3S2 B2522603 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide CAS No. 941967-33-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide

Cat. No.: B2522603
CAS No.: 941967-33-5
M. Wt: 450.57
InChI Key: UGEJYPNMLQAJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a chemical compound of interest in medicinal chemistry research. Benzothiazole derivatives are a significant area of scientific investigation due to their diverse biological activities. Literature indicates that compounds featuring the benzothiazole core have been explored for a range of potential therapeutic applications, including serving as anticonvulsant agents , dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation , and as quorum-sensing inhibitors targeting bacterial systems such as the LasR in Pseudomonas aeruginosa . Other research has focused on creating novel molecular structures by coupling benzothiazole amines with pharmacologically active acids . The specific properties and research applications of this compound require further characterization and validation by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-17-11-13-20(14-12-17)31(28,29)15-5-10-23(27)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)30-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJYPNMLQAJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class/Name Core Structure Key Substituents/Functional Groups Biological Activity Synthesis Highlights
This compound Benzothiazole-phenyl-amide Tosylbutanamide, benzothiazole Hypothesized kinase inhibition Likely via amidation/Friedel-Crafts
1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl Antimicrobial (inferred) Cyclization of hydrazinecarbothioamides
TAK-632 Analogues Benzo[d]thiazole-acetamide Fluoro, trifluoromethylphenyl RIPK3 inhibition (necroptosis) Multi-step coupling/alkylation
CDK7 Inhibitors (Patent) Thiazol-2-yl-acrylamide Acrylamide, pyridinyl CDK7 inhibition (anticancer) S-alkylation of triazoles
1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Fluorobenzylidene, methoxybenzylidene Insecticidal/fungicidal Condensation reactions

Core Heterocyclic Scaffolds

  • Benzothiazole vs. Triazole/Thiadiazole : The benzothiazole core in the target compound is distinct from 1,2,4-triazoles and 1,3,4-thiadiazoles , which exhibit different electronic properties and binding affinities. Benzothiazoles are often associated with kinase inhibition (e.g., TAK-632 analogues ), while thiadiazoles are linked to antimicrobial activity .
  • Tosylbutanamide vs. Acrylamide/Sulfonyl Groups : The tosylbutanamide chain in the target compound differs from the acrylamide group in CDK7 inhibitors or sulfonylphenyl groups in triazoles , impacting solubility and target selectivity.

Key Research Findings and Implications

Structural Flexibility : The tosylbutanamide chain in the target compound may enhance bioavailability compared to rigid acrylamide-based CDK7 inhibitors .

Activity Prediction : Based on TAK-632 analogues , the target compound could modulate necroptosis pathways, but experimental validation is required.

Synthetic Challenges : Unlike triazole-thiones , the benzothiazole-phenyl linkage may necessitate stringent conditions for amidation without side reactions.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C24_{24}H22_{22}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 450.6 g/mol
  • CAS Number : 941967-33-5

The compound features a benzothiazole moiety linked to a phenyl group and a tosylated butanamide, which is significant for its biological activity.

Targets and Pathways

This compound primarily targets the Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play crucial roles in the arachidonic acid pathway, which is responsible for the production of prostaglandins involved in inflammation.

  • Inhibition of COX Enzymes : The compound inhibits the enzymatic activity of COX-1 and COX-2, leading to reduced synthesis of prostaglandins.
  • Reduction of Inflammation : By decreasing prostaglandin levels, the compound effectively reduces inflammatory responses, which is beneficial in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, such as carrageenan-induced paw edema in rats, compounds structurally similar to this compound showed varying degrees of inhibition of inflammation:

CompoundInhibition (%)Reference
This compound32.9% - 43.61%
Diclofenac Sodium (Standard)46.8%

This data suggests that while the compound is effective, it may not surpass the efficacy of established anti-inflammatory agents like diclofenac sodium.

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of this compound. It has been observed that related compounds can induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
  • Mechanistic Insights : The induction of apoptosis via ROS suggests a potential pathway through which this compound may exert its anticancer effects.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study compared several synthesized compounds with this compound, assessing their anti-inflammatory effects using the carrageenan model.
    • Results indicated that while some compounds showed promise, further optimization is needed to enhance potency and selectivity against COX enzymes.
  • Anticancer Activity Exploration :
    • Research has indicated that compounds with similar structures exhibit cytotoxic effects on Hep G2 cells through ROS-mediated pathways, suggesting potential for further development as anticancer agents.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Answer:
  • Core modifications: Vary substituents on the benzo[d]thiazole (e.g., Cl, OMe) and tosyl (e.g., alkylsulfonyl, arylsulfonyl) groups .
  • Pharmacophore mapping: Align derivatives using ROCS (OpenEye) to identify conserved hydrogen-bonding motifs .
  • Dose-response curves: Generate IC50 values across 8 concentrations (0.1–100 µM) to calculate Hill slopes and efficacy thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.